2,6-Dicyano-1-ethylpyridin-1-ium tetrafluoroborate
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Overview
Description
2,6-Dicyano-1-ethylpyridin-1-ium tetrafluoroborate is a chemical compound with the molecular formula C9H8BF4N3 It is known for its unique structure, which includes a pyridinium ring substituted with cyano groups and an ethyl group, paired with a tetrafluoroborate anion
Preparation Methods
The synthesis of 2,6-Dicyano-1-ethylpyridin-1-ium tetrafluoroborate typically involves the reaction of 2,6-dicyanopyridine with an ethylating agent in the presence of a suitable solvent and catalyst. The reaction conditions often require controlled temperatures and specific reaction times to ensure the desired product is obtained with high purity. Industrial production methods may involve scaling up this synthetic route, optimizing reaction conditions, and employing continuous flow processes to enhance efficiency and yield.
Chemical Reactions Analysis
2,6-Dicyano-1-ethylpyridin-1-ium tetrafluoroborate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the cyano groups into amines or other functional groups.
Substitution: The ethyl group or cyano groups can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,6-Dicyano-1-ethylpyridin-1-ium tetrafluoroborate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 2,6-Dicyano-1-ethylpyridin-1-ium tetrafluoroborate exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. The cyano groups and pyridinium ring play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. The pathways involved may include inhibition or activation of specific biochemical processes, depending on the context of its application.
Comparison with Similar Compounds
Similar compounds to 2,6-Dicyano-1-ethylpyridin-1-ium tetrafluoroborate include other pyridinium salts with different substituents. For example:
2,6-Dicyano-1-methylpyridin-1-ium tetrafluoroborate: Similar structure but with a methyl group instead of an ethyl group.
2,6-Dicyano-1-phenylpyridin-1-ium tetrafluoroborate: Contains a phenyl group, leading to different chemical properties and applications.
Properties
IUPAC Name |
1-ethylpyridin-1-ium-2,6-dicarbonitrile;tetrafluoroborate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N3.BF4/c1-2-12-8(6-10)4-3-5-9(12)7-11;2-1(3,4)5/h3-5H,2H2,1H3;/q+1;-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUIZJRUBKOXEKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CC[N+]1=C(C=CC=C1C#N)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BF4N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.99 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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